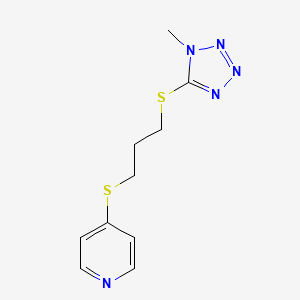
Pyridine, 4-((3-((1-methyl-1H-tetrazol-5-yl)thio)propyl)thio)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Pyridine, 4-((3-((1-methyl-1H-tetrazol-5-yl)thio)propyl)thio)- is a complex organic compound that features a pyridine ring substituted with a propyl chain linked to a tetrazole moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Pyridine, 4-((3-((1-methyl-1H-tetrazol-5-yl)thio)propyl)thio)- typically involves multiple steps. One common method includes the reaction of 1-methyl-1H-tetrazole-5-thiol with a suitable pyridine derivative. The reaction conditions often involve the use of solvents like acetonitrile and catalysts such as zinc salts to facilitate the formation of the desired product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions using continuous flow reactors to ensure consistent quality and yield. The use of environmentally benign solvents and catalysts is also emphasized to minimize the environmental impact of the production process .
Chemical Reactions Analysis
Types of Reactions
Pyridine, 4-((3-((1-methyl-1H-tetrazol-5-yl)thio)propyl)thio)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the tetrazole moiety to amines.
Substitution: The pyridine ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and electrophiles like alkyl halides for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the pyridine ring .
Scientific Research Applications
Pyridine, 4-((3-((1-methyl-1H-tetrazol-5-yl)thio)propyl)thio)- has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the development of new materials with unique properties
Mechanism of Action
The mechanism of action of Pyridine, 4-((3-((1-methyl-1H-tetrazol-5-yl)thio)propyl)thio)- involves its interaction with specific molecular targets. The tetrazole moiety can bind to metal ions, influencing various biochemical pathways. Additionally, the compound’s ability to undergo redox reactions can modulate cellular oxidative stress levels .
Comparison with Similar Compounds
Similar Compounds
Pyridine, 3-((1-methyl-1H-tetrazol-5-yl)thio)-: Similar structure but with different substitution pattern.
Pyridine, 4-((1H-tetrazol-5-yl)methyl)-: Features a different linkage between the pyridine and tetrazole moieties.
Uniqueness
Pyridine, 4-((3-((1-methyl-1H-tetrazol-5-yl)thio)propyl)thio)- is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .
Properties
CAS No. |
80087-02-1 |
|---|---|
Molecular Formula |
C10H13N5S2 |
Molecular Weight |
267.4 g/mol |
IUPAC Name |
4-[3-(1-methyltetrazol-5-yl)sulfanylpropylsulfanyl]pyridine |
InChI |
InChI=1S/C10H13N5S2/c1-15-10(12-13-14-15)17-8-2-7-16-9-3-5-11-6-4-9/h3-6H,2,7-8H2,1H3 |
InChI Key |
OMHHOYKQSMBZOO-UHFFFAOYSA-N |
Canonical SMILES |
CN1C(=NN=N1)SCCCSC2=CC=NC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















